![molecular formula C20H25ClN2O2 B065259 N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride CAS No. 177333-17-4](/img/structure/B65259.png)
N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” is a compound that involves the 9-Fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile group used in peptide synthesis, which has been a significant part of organic chemistry . It is used for the protection of the Na-amino group of an amino acid during the formation of the peptide bond .
Synthesis Analysis
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The development of the Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .Chemical Reactions Analysis
The Fmoc group is used in the chemical synthesis of peptides . It is stable under acidic and oxidative conditions but can be deprotected under mild basic conditions . It can also be deprotected under reducing conditions .Scientific Research Applications
Synthesis of New Amino Acid Derivatives
“N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” is used in the synthesis of new amino acid derivatives. For instance, it has been used in the synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid . This compound was synthesized by the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid (Boc-L-ornithine) and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) in the presence of sodium cyanoborohydride .
Chemical Peptide Synthesis
The 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is part of the “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride”, is widely used in chemical peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its strong absorbance in the ultraviolet region (λmax 266 nm in DMF) is very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Development of Hydrogel Composites
The “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” can be integrated with hydroxyapatite (HAP) to form composites . These composites can improve the properties of HAP, which is inherently fragile and restricts its wider applications for local delivery of antibiotics .
Ammonia Metabolism
The ornithine moiety in “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” plays an important role in ammonia metabolism via the urea cycle . Its intake has been recommended as a nutritional supplement for its antifatigue effect .
Fibrinogen Receptor Antagonists
N5-Ornithine derivatives, which can be synthesized using “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride”, have shown potential as orally active non-peptide fibrinogen receptor antagonists .
Prostaglandin EP4 Receptor Antagonists
N5-Ornithine derivatives have also been found to be selective prostaglandin EP4 receptor antagonists .
Future Directions
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDRDMFYHOZBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369607 |
Source
|
Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride | |
CAS RN |
118119-32-7 |
Source
|
Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.